molecular formula C10H7NO2S B1243813 Thiazole, 2-(1,3-benzodioxol-5-yl)- CAS No. 248249-52-7

Thiazole, 2-(1,3-benzodioxol-5-yl)-

Cat. No.: B1243813
CAS No.: 248249-52-7
M. Wt: 205.23 g/mol
InChI Key: VGRVWWKPZYSJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Bioactive Derivatives and Applications

Derivative Structure Biological Activity Target/Mechanism Source
5-Methyl-2-(1,3-benzodioxol-5-yl)thiazole JNK inhibition Competes with JIP docking site
2-(1,3-Benzodioxol-5-yl)thiazole-4-carbaldehyde Antimicrobial Disrupts bacterial cell membranes
Methyl 2-(benzo[d]dioxol-5-yl)thiazole-5-carboxylate Anticancer Induces apoptosis in MCF-7 cells

These derivatives show promise in:

  • Antimicrobial therapy : Benzo[d]thiazole analogs disrupt Gram-negative bacterial membranes at MIC values of 50–75 µg/mL.
  • Oncology : Thiazole-carboxamide derivatives (e.g., CID 152285186) inhibit VEGFR-2 and induce cell cycle arrest in HepG2 lines.
  • Neurological disorders : JNK inhibitors like BI-78D3 mitigate insulin resistance in murine models.

The structural versatility of this class supports hybridization strategies, such as conjugating thiazoles with pyrazoline or oxadiazole moieties, to enhance selectivity and reduce off-target effects.

Properties

CAS No.

248249-52-7

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-thiazole

InChI

InChI=1S/C10H7NO2S/c1-2-8-9(13-6-12-8)5-7(1)10-11-3-4-14-10/h1-5H,6H2

InChI Key

VGRVWWKPZYSJTF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=CS3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=CS3

Synonyms

2-benzo(1,3)dioxol-5-ylthiazole
CW 209292
CW-209292
CW209292

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of thiazole derivatives often involves various chemical reactions that allow for structural modifications. For instance, a study synthesized new thiazolyl-pyrazoline derivatives through ring closure reactions involving 1,3-benzodioxole . These modifications enable the development of compounds with enhanced pharmacological properties.

Biological Activities

1. Anticancer Properties

Thiazole derivatives have shown promising anticancer activity. For example, a series of thiazole-hydrazone hybrids demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. Compounds such as 2-[2-((isoquinolin-5-yl)methylene)hydrazinyl]−4-(1,3-benzodioxol-5-yl)thiazole exhibited IC50 values lower than that of cisplatin, indicating their potential as effective anticancer agents .

2. Anticholinesterase Activity

Research has identified several thiazole derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain compounds were evaluated for their ability to inhibit these enzymes effectively, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's . The most effective AChE inhibitor in one study showed an inhibition percentage of 38.5% .

3. Antimicrobial Effects

Thiazole compounds also exhibit antimicrobial properties. Their derivatives are being explored for potential applications in treating bacterial and fungal infections. The structural features of thiazoles contribute to their ability to interact with microbial targets effectively.

Case Study 1: Cholinesterase Inhibition

In a study focused on cholinesterase inhibitors, several thiazolyl-pyrazoline derivatives were synthesized and evaluated for their inhibitory activity against AChE and BuChE. The research highlighted the structural modifications that led to increased efficacy in inhibiting these enzymes, making them potential candidates for treating cognitive disorders .

Case Study 2: Anticancer Activity in Lung Adenocarcinoma

Another significant study investigated the anticancer properties of thiazole-hydrazone hybrids against A549 cell lines. The findings indicated that specific compounds not only inhibited cell proliferation but also induced apoptosis through Akt pathway modulation. This case underscores the therapeutic potential of thiazoles in oncology .

Q & A

Basic: What synthetic strategies are employed for synthesizing 2-(1,3-benzodioxol-5-yl)thiazole derivatives?

Answer:
Common synthetic routes involve condensation reactions of substituted benzaldehydes or phenacyl bromides with thiazole precursors. For example:

  • Refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields thiazole derivatives via cyclization .
  • One-pot reactions using phenacyl bromides and carbothioamides in ethanol or DMF, catalyzed by bases, efficiently produce thiazole cores .
    Yield optimization relies on solvent choice (ethanol for polar intermediates), reaction time (4–10 hours), and purification via recrystallization .

Basic: How is the structural characterization of 2-(1,3-benzodioxol-5-yl)thiazole derivatives performed?

Answer:
Key techniques include:

  • Spectroscopy : IR confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., benzodioxole protons at δ 6.7–7.2 ppm) .
  • Mass spectrometry (ESI) : Determines molecular ion peaks (e.g., m/z 494 [M+H]⁺ for compound 3a ) .
  • Elemental analysis : Validates purity by matching calculated/observed C, H, N, and S content .
  • X-ray crystallography : Software like SHELXL refines crystal structures, while ORTEP-3 visualizes molecular geometry .

Advanced: What methodologies are used to analyze the conformational stability of the thiazole ring in these compounds?

Answer:

  • Ring puckering analysis : Cremer-Pople coordinates quantify out-of-plane displacements, with amplitude (q) and phase (φ) parameters derived from crystallographic data .
  • Hydrogen bonding networks : Graph set analysis (e.g., Etter’s formalism) identifies patterns like R₂²(8) motifs, stabilizing crystal packing .
  • DFT calculations : Predict equilibrium conformations and assess steric strain in fused heterocycles .

Advanced: How can researchers address contradictions in reported biological activities of similar thiazole derivatives?

Answer:

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) .
  • Structural variations : Substituents (e.g., 4-fluorophenyl vs. naphthyl) drastically alter cholinesterase inhibition (e.g., 38.5% vs. 43.02% activity) due to steric/electronic effects .
  • Purity validation : Use HPLC or elemental analysis to rule out impurities skewing bioactivity data .

Basic: What in vitro assays are used to evaluate the biological activity of these compounds?

Answer:

  • Enzymatic inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) assays measure % inhibition at fixed concentrations (e.g., 10 µM) .
  • Antimicrobial testing : Agar diffusion assays against S. aureus or E. coli determine MIC values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values .

Advanced: How do intermolecular interactions influence the crystal packing of 2-(1,3-benzodioxol-5-yl)thiazole derivatives?

Answer:

  • Hydrogen bonds : O–H···N and C–H···O interactions form supramolecular dimers or chains, analyzed via Mercury or PLATON .
  • π-π stacking : Benzodioxole and thiazole rings align face-to-face (3.5–4.0 Å spacing), stabilizing layered structures .
  • Halogen interactions : Bromo-substituted derivatives exhibit C–Br···π contacts, influencing solubility .

Basic: What are the key considerations in optimizing reaction yields during synthesis?

Answer:

  • Solvent polarity : Ethanol favors polar intermediates, while DMF accelerates SN₂ reactions .
  • Catalysts : Glacial acetic acid promotes cyclization, while K₂CO₃ deprotonates thiols in thiazole formation .
  • Workup : Vacuum evaporation removes solvents, and recrystallization (ethanol/water) purifies products .

Advanced: How is computational modeling integrated into the study of these compounds' pharmacological potential?

Answer:

  • Molecular docking : AutoDock Vina predicts binding modes to targets like AChE (PDB: 1ACJ). For example, compound 9c docks into the active site with ∆G = −8.2 kcal/mol .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to guide rational design .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.